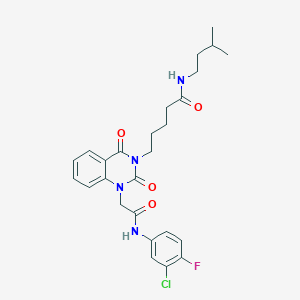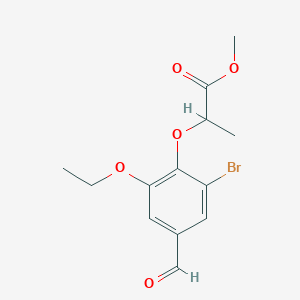![molecular formula C16H11N3O3 B2646551 (Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one CAS No. 303124-73-4](/img/structure/B2646551.png)
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one, also known as BDHQ, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. BDHQ is a quinoline derivative that exhibits interesting biological activities, making it a promising candidate for drug development and other scientific research applications.
Applications De Recherche Scientifique
Fluorescent Probes for Biological Applications
Quinoline derivatives have been explored for their potential as fluorescent probes, particularly for sensing biological zinc (Zn(II)) ions. For instance, Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, exhibiting significant fluorescence enhancements upon Zn(II) coordination, highlighting their utility in selective and reversible biological Zn(II) detection. These compounds, due to their low background fluorescence and high emissive Zn(II) complexes, offer improved specificity for Zn(II) over other metal ions, making them suitable for in vivo applications (Nolan et al., 2005). Similarly, McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II), further emphasizing the role of quinoline derivatives in biological imaging and metal ion detection (McQuade & Lippard, 2010).
Antitumor and Antioxidant Activities
Quinoline-3-carbaldehyde hydrazones have been investigated for their cytotoxic properties against various human tumor cell lines. Korcz et al. (2018) reported that certain benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The study identified compounds with selective activity against pancreas cancer and cervical cancer cell lines, indicating the promise of quinoline derivatives in developing novel anticancer therapies (Korcz et al., 2018).
Chemosensors for Metal Ion Detection
Quinoline-benzothiazole-based chemosensors have been developed for the rapid detection of metal ions, such as indium (In3+), demonstrating the versatility of quinoline derivatives in environmental monitoring and analytical chemistry. Shaji and Kumar (2022) highlighted the synthesis of a probe capable of detecting In3+ ions efficiently, indicating the potential of such compounds in the development of sensitive and selective chemosensors for various applications (Shaji & Kumar, 2022).
Antibacterial Agents
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the broad spectrum of biological activities associated with these compounds. Jayanna et al. (2013) synthesized novel quinoline derivatives and screened them for antibacterial and antioxidant activities, finding some compounds to exhibit potent antibacterial activity, highlighting their potential as antibacterial agents (Jayanna et al., 2013).
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMXUBQJJRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
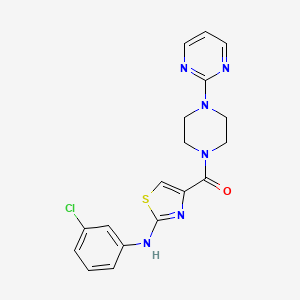
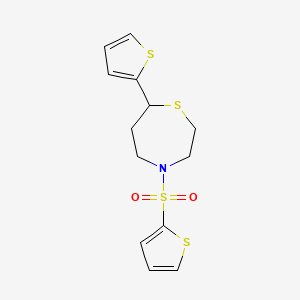
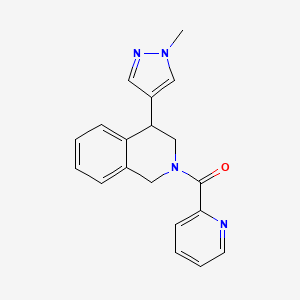
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

